(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylpropionic acid
- 3,4-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyhydrocinnamic acid
Uniqueness
(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its chiral nature and the presence of both a thiazolidine ring and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO4S |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15)/t8?,11-/m1/s1 |
InChI Key |
VVYKDOVBUSRSCZ-QHDYGNBISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2NC(CS2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC |
Origin of Product |
United States |
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